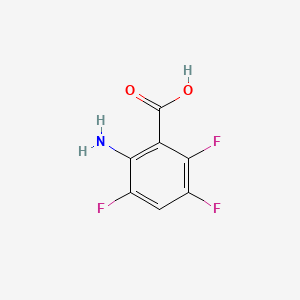

2-Amino-3,5,6-trifluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3,5,6-trifluorobenzoic acid is a trifluorinated analogue of benzoic acid . It has a molecular formula of C7H4F3NO2 and an average mass of 191.107 Da . It is a very useful synthetic intermediate that is commonly used in various chemical reactions .

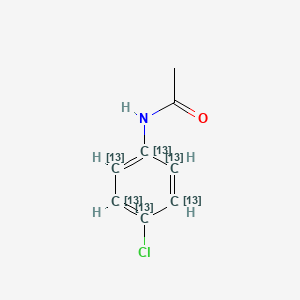

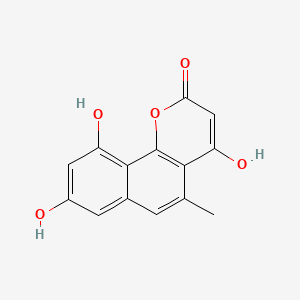

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with three fluorine atoms, one amino group, and one carboxylic acid group .Physical and Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It has a boiling point of 175-180°C .Scientific Research Applications

Continuous Flow Synthesis of Trifluorobenzoic Acid

A study details a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, highlighting its importance in pharmaceuticals and materials science. This method involves Grignard exchange reactions and carboxylation with CO2, offering high yields and purity under atmospheric pressure, demonstrating the efficiency of microreactor systems in producing trifluorobenzoic acid derivatives (Deng et al., 2015).

Decarboxylation for Sitagliptin Phosphate Synthesis

Copper-catalyzed decarboxylation of 2,4,5-trifluorobenzoic acid in NH3-enriched high-temperature liquid water (HTLW) has been explored as a method to produce 1,2,4-trifluorobenzene, a key raw material for synthesizing sitagliptin phosphate, a diabetes medication. This environmentally friendly approach offers an efficient alternative to traditional synthesis, with copper catalysts showing superior performance (Fu et al., 2016).

Analytical and Material Science Applications

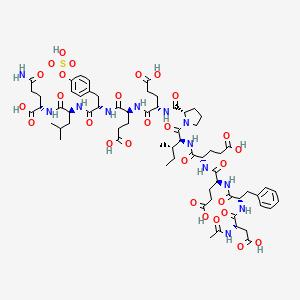

MALDI-MS Glycan Analysis

2-Aminobenzoic acid (2-AA) has been used in a novel approach for labeling N-glycans on a MALDI target through nonreductive amination, simultaneously functioning as a matrix. This method simplifies glycan profiles and increases mass spectrometric sensitivity, offering a streamlined protocol for glycan analysis with minimal sample preparation and loss, applicable in glycomics and biotherapeutic monoclonal antibody evaluation (Hronowski et al., 2020).

Chlorination and Crystal Structure

The synthesis of 3-chloro-2,4,5-trifluorobenzoic acid through the chlorination of 3-amino-2,4,5-trifluorobenzoic acid has been documented, including its crystal structure analysis. This research provides insights into the molecular arrangement and potential applications in materials science (Quan & Sun, 2012).

Safety and Hazards

Mechanism of Action

Mode of Action

Benzoic acid derivatives are known to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing the substrate from interacting with the enzyme .

Pharmacokinetics

Its solubility and stability properties suggest that it may have good bioavailability .

Action Environment

Like other organic compounds, factors such as temperature, ph, and the presence of other substances may affect its stability and activity .

Properties

IUPAC Name |

2-amino-3,5,6-trifluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLTYMNXVLKLAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153704-09-7 |

Source

|

| Record name | 2-amino-3,5,6-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.